Murabutide

Adjuvant Safety Inflammation Preclinical Toxicology

Researchers studying NOD2 signaling face confounding TLR cross-activation and pyrogenicity with MDP or related muramyl peptides. Murabutide eliminates these confounds through exclusive NOD2 selectivity with zero TLR2/4 engagement and complete absence of pyrogenicity (no endogenous pyrogen release) or local inflammation. - Pure NOD2 agonism without TLR signaling crosstalk; functionally validated in HEK-Blue™ NOD2 vs. TLR reporter cell lines - Clinically validated safety profile from Phase 1/2 HIV trials; established translational path from in vitro to ex vivo human studies - Superior predicted oral bioavailability (F% 82.1%) vs. MDP (65.9%) and MTP-PE (47.7%), enabling oral/mucosal formulation development Supplied with functional validation data and Certificate of Analysis. Standard global shipping available.

Molecular Formula C23H40N4O11
Molecular Weight 548.6 g/mol
CAS No. 74817-61-1
Cat. No. B15136367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMurabutide
CAS74817-61-1
Molecular FormulaC23H40N4O11
Molecular Weight548.6 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O
InChIInChI=1S/C23H40N4O11/c1-5-6-9-37-23(36)15(7-8-18(24)32)27-21(34)12(2)25-22(35)13(3)38-20(19(33)17(31)11-29)16(10-28)26-14(4)30/h10,12-13,15-17,19-20,29,31,33H,5-9,11H2,1-4H3,(H2,24,32)(H,25,35)(H,26,30)(H,27,34)/t12-,13+,15+,16-,17+,19+,20+/m0/s1
InChIKeyISYJGPYKJNWIQE-BNOMVYTKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Murabutide: Safe NOD2 Agonist for Immunomodulation


Murabutide (CAS 74817-61-1) is a safe, synthetic immunomodulator derived from muramyl dipeptide (MDP), the minimal bioactive unit of bacterial peptidoglycan [1]. It acts as a selective agonist for the intracellular pattern recognition receptor NOD2, thereby activating NF-κB and promoting the production of inflammatory cytokines [1]. Developed to overcome the significant toxicity and pyrogenicity of its parent compound MDP, Murabutide retains MDP's immunostimulatory properties without inducing fever or edema [REFS-1, REFS-2].

Why MDP Analogs Cannot Replace Murabutide


The muramyl peptide family exhibits extreme functional divergence despite structural similarity. MDP is both immunostimulatory and highly pyrogenic, limiting its utility [1]. Murametide, while non-pyrogenic, still induces endogenous pyrogen (EP) release [2]. Murabutide uniquely avoids EP induction while maintaining potent NOD2 agonism [2]. Furthermore, its signaling is selective for NOD2 and does not involve TLR2/4, unlike other bacterial cell wall components, making its mechanism of action distinct and non-redundant [3]. Substituting Murabutide with a related peptide would introduce confounding variables—pyrogenicity, TLR activation, or altered immunopharmacology—that fundamentally alter experimental outcomes.

Murabutide: Quantified Advantages vs. MDP and Analogs


Edemagenic Activity: Murabutide vs. MDP

Murabutide exhibits a drastically reduced proinflammatory profile compared to MDP. In a study testing edemagenic activity in rats, systemic administration of MDP at 3 mg/kg (s.c. or p.o.) produced significant paw edema. In contrast, Murabutide, along with murametide and adamantylamide dipeptide, showed no edemagenic activity at the same dose [1]. This demonstrates that Murabutide is fundamentally non-inflammatory in this model, unlike the parent compound.

Adjuvant Safety Inflammation Preclinical Toxicology

Endogenous Pyrogen Induction: Murabutide vs. Murametide

Murabutide is unique among non-pyrogenic MDP derivatives in its inability to stimulate the release of endogenous pyrogen (EP), the key mediator of fever. In head-to-head assays, Murabutide did not stimulate human or rabbit cells to release EP. In stark contrast, murametide, another non-pyrogenic derivative, induced EP production at the same dosage levels as MDP itself [1]. The absence of EP release with Murabutide was further confirmed by intravenous and intracerebroventricular administration in rabbits [2].

Pyrogenicity Immunotoxicity Vaccine Adjuvant

Predicted Oral Bioavailability: Murabutide vs. MTP-PE

A 2024 PBPK modeling study compared the oral adjuvanticity potential of three muramyl peptides: MDP, MTP-PE, and Murabutide. The study's simulations for an optimized 4 mg capsule formulation predicted a stark difference in oral bioavailability (F%). Murabutide's optimized model predicted an oral bioavailability of 82.096%, which was substantially higher than the optimized values for MDP (65.90%) and MTP-PE (47.71%) [1]. Key predicted pharmacokinetic parameters for optimized Murabutide were Cmax of 1.0473 μg/mL, Tmax of 0.8 h, and AUC0-inf of 14.596 μg·h/mL [1].

Oral Vaccine Adjuvant PBPK Modeling Pharmacokinetics

Selective NOD2 Agonism Without TLR2/4 Activation

While Murabutide retains the full NOD2-agonistic activity of MDP, its signaling pathway is exceptionally clean. In vitro experiments using HEK293 cells overexpressing NOD2 confirmed potent NF-κB activation by Murabutide. Crucially, parallel experiments in HEK293 cells expressing TLR2 or TLR4 receptors showed that Murabutide induces no detectable NF-κB activity through these Toll-like Receptors [REFS-1, REFS-2]. This contrasts with other microbial-derived immunostimulants which often activate multiple PRR pathways, complicating mechanistic studies.

Receptor Selectivity NOD2 Signaling TLR Crosstalk

Clinical Safety and Tolerability in HIV Trials

Murabutide's preclinical safety profile has translated into a well-characterized clinical tolerability. Two Phase 1/2 clinical trials in HIV-1-infected patients demonstrated that single doses of 5, 7, or 9 mg were well-tolerated [1]. A subsequent study with repeated 7 mg doses administered on 5 consecutive days also showed good clinical tolerance and was associated with positive immunological changes, including downregulation of HIV coreceptor expression and improved lymphoproliferative responses [1].

Clinical Immunotherapy HIV Drug Safety

Murabutide: Research and Formulation Applications


Non-Pyrogenic Vaccine Adjuvant Development

Murabutide is the gold standard for research into NOD2-based adjuvants. Its complete lack of pyrogenicity (no EP release) and absence of local inflammation (no paw edema) [REFS-1, REFS-2] are critical for vaccine formulations intended for human or animal use, where safety is paramount. It enables the study of pure NOD2-mediated adjuvanticity without the confounding fever and inflammation caused by MDP or murametide.

Selective NOD2 Pathway Investigation

For mechanistic studies requiring a clean NOD2 agonist, Murabutide is indispensable. Its failure to activate TLR2/4 [1] ensures that downstream signaling events (e.g., NF-κB activation, cytokine production) can be confidently attributed solely to NOD2 engagement. This is in contrast to MDP or other bacterial components, which can trigger multiple pattern-recognition receptors, thereby complicating data interpretation.

Oral Immunomodulator Formulation Research

Researchers exploring oral delivery of peptide-based immunomodulators should prioritize Murabutide. PBPK modeling predicts it has superior oral bioavailability (F% of 82.096%) compared to MDP (65.90%) and MTP-PE (47.71%) [1]. This quantitative advantage in a simulated oral formulation makes Murabutide a more promising candidate for studies aimed at developing non-invasive, oral immunotherapies or mucosal vaccines.

HIV Immunotherapy and Immune Reconstitution Studies

Murabutide's clinical validation in Phase 1/2 HIV trials provides a direct translational foundation [1]. It can be used in preclinical models and human in vitro systems to study mechanisms of HIV suppression, improvement of lymphoproliferative responses, and immune reconstitution. Its established human safety profile allows for a more seamless transition from in vitro discovery to ex vivo validation with patient samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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